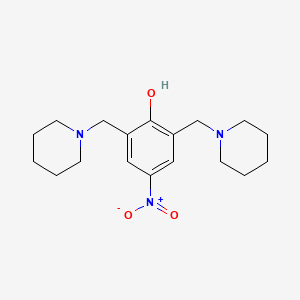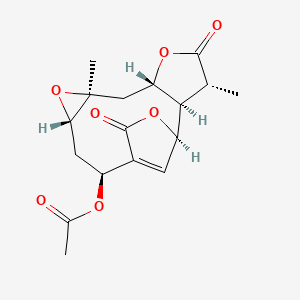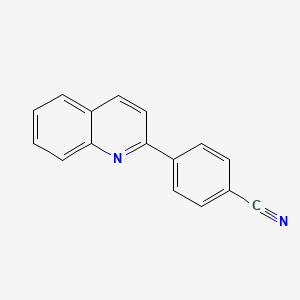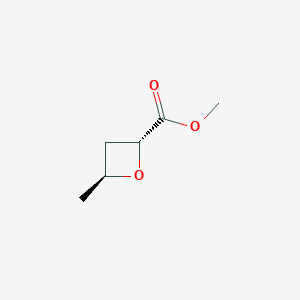
methyl (2R,4S)-4-methyloxetane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Cinnamaldehyde: is an organic compound with the formula C₆H₅CH=CHCHO. It is a phenylpropanoid that occurs naturally as the trans (E) isomer and is responsible for the characteristic flavor and odor of cinnamon. This pale yellow, viscous liquid is found in the bark of cinnamon trees and other species of the genus Cinnamomum . The compound is widely used in the flavor and fragrance industry, as well as in various medicinal and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One of the earliest methods for synthesizing trans-cinnamaldehyde involves the aldol condensation of benzaldehyde and acetaldehyde.
Reduction of Cinnamyl Alcohol: Another method involves the reduction of cinnamyl alcohol using various reducing agents.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Cinnamaldehyde can undergo oxidation to form cinnamic acid.
Substitution: trans-Cinnamaldehyde can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Cinnamic acid.
Reduction: Cinnamyl alcohol.
Substitution: Various substituted cinnamaldehyde derivatives.
Scientific Research Applications
Chemistry:
- trans-Cinnamaldehyde is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- The compound has been studied for its antimicrobial properties and is used in the development of natural preservatives .
Medicine:
- trans-Cinnamaldehyde exhibits anti-inflammatory, antioxidant, and anticancer activities. It has been investigated for its potential use in treating various diseases, including cancer and diabetes .
Industry:
Mechanism of Action
trans-Cinnamaldehyde exerts its effects through various mechanisms:
Antimicrobial Action: It disrupts the cell membrane of microorganisms, leading to their death.
Anti-inflammatory Action: The compound inhibits the NF-κB pathway and modulates pro-inflammatory mediators.
Anticancer Action: It induces apoptosis in cancer cells by modulating pathways such as the PI3K-Akt pathway.
Comparison with Similar Compounds
Cinnamic Acid: Like trans-cinnamaldehyde, cinnamic acid is derived from cinnamon and has similar antimicrobial properties.
Cinnamyl Alcohol: This compound is a reduction product of trans-cinnamaldehyde and shares some of its biological activities.
Eugenol: Found in clove oil, eugenol has similar antimicrobial and anti-inflammatory properties.
Uniqueness:
- trans-Cinnamaldehyde is unique in its ability to impart a strong cinnamon flavor and aroma, making it highly valuable in the flavor and fragrance industry. Its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, also make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
methyl (2R,4S)-4-methyloxetane-2-carboxylate |
InChI |
InChI=1S/C6H10O3/c1-4-3-5(9-4)6(7)8-2/h4-5H,3H2,1-2H3/t4-,5+/m0/s1 |
InChI Key |
RAZMZZIJJUZYCG-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](O1)C(=O)OC |
Canonical SMILES |
CC1CC(O1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


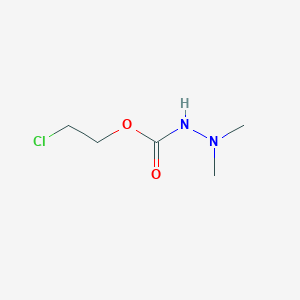

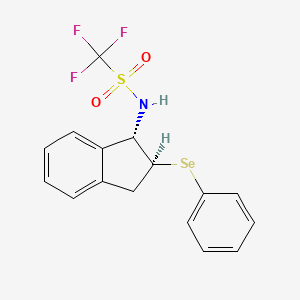
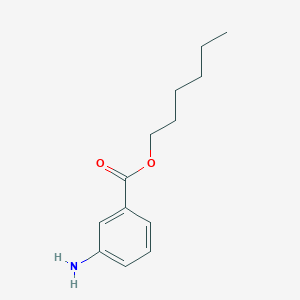
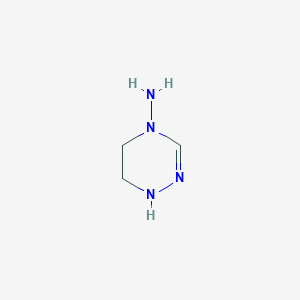
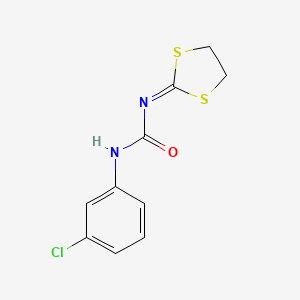
![5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B14014110.png)
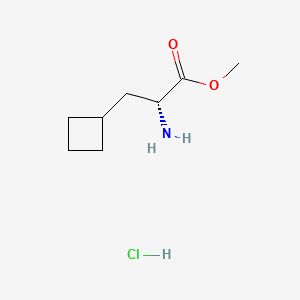


![N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide](/img/structure/B14014143.png)
